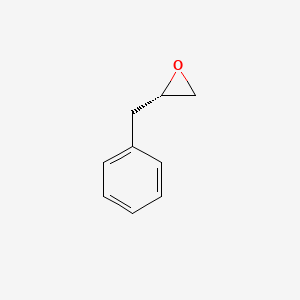

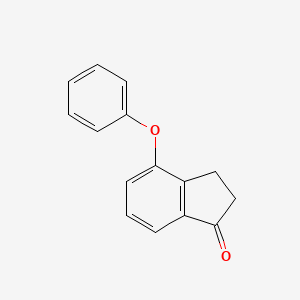

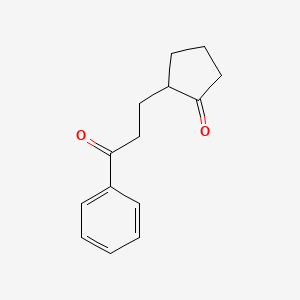

![molecular formula C5H4F3N3OS B3059631 n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 10444-99-2](/img/structure/B3059631.png)

n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Overview

Description

The compound “n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is known for its lower toxicity and in vivo stability due to its aromaticity . This compound is part of a group of molecules that have gained prominence due to their wide variety of biological activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, including “this compound”, involves the use of low-molecular-weight drugs to selectively destroy tumor cells or at least prevent their proliferation . The synthesis process is designed to create new chemical structures that can act as more effective and reliable anticancer agents .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. The 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .Chemical Reactions Analysis

The chemical reactions of “this compound” involve the inhibition of the Abl protein kinase . This compound has shown selective activity against the Bcr-Abl positive K562 cell line .Scientific Research Applications

Structural Analysis The structural properties of related compounds such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have been explored. These compounds exhibit 'V' shaped molecular structures with significant intermolecular interactions, including hydrogen bonds and π interactions, contributing to their 3-D arrays in crystal forms (Boechat et al., 2011).

Synthesis and Derivative Formation The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives via carbodiimide condensation demonstrates the compound’s versatility in forming various chemical derivatives. These compounds have been identified through IR, 1H NMR, and elemental analyses (Yu et al., 2014).

Diverse Structural Synthesis Research into the synthesis of new N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives showcases the diversity in structural possibilities for this compound, expanding its potential applications in various fields (Wang et al., 2010).

Modification with Fluorine-containing Heterocycles The modification of biologically active compounds like acetazolamide (a derivative of N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide) with fluorine-containing heterocycles is an area of interest. This approach leads to the formation of heterocyclic compounds with CF3 substituent, suggesting potential pharmaceutical applications (Sokolov & Aksinenko, 2012).

Biological Evaluations Synthesis and biological evaluation of thiadiazole derivatives, including those similar to this compound, as potential anticancer agents, highlight the significance of this compound in medicinal chemistry. These evaluations include cytotoxic activities against various cancer cell lines, suggesting its role in cancer treatment research (Ekrek et al., 2022).

Glutaminase Inhibitor Analog Synthesis The development of BPTES analogs, involving derivatives of this compound, as glutaminase inhibitors is another significant application. These analogs have shown potency in inhibiting the growth of cancer cells in vitro and in animal models, underscoring their potential in cancer therapy (Shukla et al., 2012).

Antioxidant and Antitumor Properties The compound's derivatives have been explored for their antioxidant and antitumor properties. This research includes synthesizing various derivatives and evaluating their cytotoxicity and antioxidant activities, revealing promising results in this domain (Hamama et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been shown to induce apoptosis via a caspase-dependent pathway , suggesting that this compound may also target caspases or other proteins involved in apoptosis.

Mode of Action

Based on the observed induction of apoptosis in similar compounds , it can be hypothesized that this compound may interact with its targets to trigger programmed cell death.

Biochemical Pathways

Given the observed induction of apoptosis in similar compounds , it is likely that this compound affects pathways related to cell death and survival.

Result of Action

Similar compounds have been shown to induce apoptosis in various cell lines , suggesting that this compound may have similar effects.

properties

IUPAC Name |

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3OS/c1-2(12)9-4-11-10-3(13-4)5(6,7)8/h1H3,(H,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAGFVGIYFHJAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908974 | |

| Record name | N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10444-99-2 | |

| Record name | Acetamide, N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010444992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

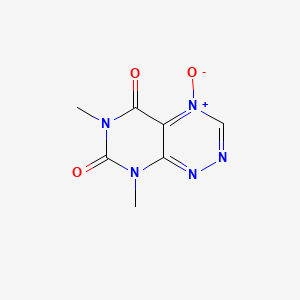

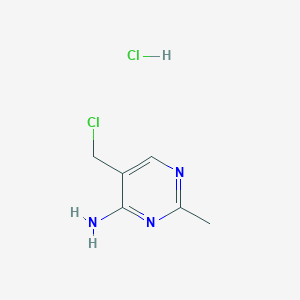

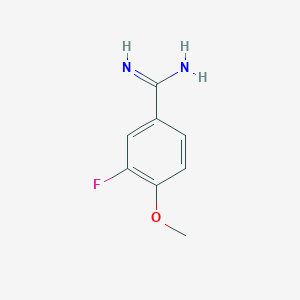

![4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one](/img/structure/B3059571.png)